molecular formula C15H21N3O3S B5955791 2-Acetamido-6-(phenylcarbamothioylamino)hexanoic acid

2-Acetamido-6-(phenylcarbamothioylamino)hexanoic acid

Cat. No.: B5955791
M. Wt: 323.4 g/mol
InChI Key: XPWAMLXGDACRMA-UHFFFAOYSA-N
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Description

2-Acetamido-6-(phenylcarbamothioylamino)hexanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a phenylcarbamothioylamino group, and a hexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-6-(phenylcarbamothioylamino)hexanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the acylation of 6-aminohexanoic acid with acetic anhydride to form 2-acetamido-6-aminohexanoic acid. This intermediate is then reacted with phenyl isothiocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-(phenylcarbamothioylamino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylcarbamothioylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-Acetamido-6-(phenylcarbamothioylamino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Acetamido-6-(phenylcarbamothioylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-6-(phenylmethoxycarbonylamino)hexanoic acid
  • 6-Acetamidohexanoic acid
  • 2-Acetamido-1,3-benzothiazole-6-carboxamide

Uniqueness

2-Acetamido-6-(phenylcarbamothioylamino)hexanoic acid is unique due to its specific structural features, such as the presence of both acetamido and phenylcarbamothioylamino groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

2-acetamido-6-(phenylcarbamothioylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11(19)17-13(14(20)21)9-5-6-10-16-15(22)18-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,17,19)(H,20,21)(H2,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWAMLXGDACRMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=S)NC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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